(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C18H20ClNO2 . It is a solid substance and should be stored at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H/t14-,17+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.82 . It is a solid substance and should be stored at a temperature between 2-8°C .Scientific Research Applications
-
Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : This research presents a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .
- Methods of Application : The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Results or Outcomes : The study found that either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
-
Synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Dibenzyl Amide
- Scientific Field : Chiral Catalysts & Ligands .
- Application Summary : This compound is used as a chiral catalyst in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the reaction being catalyzed. Unfortunately, the specific details were not available in the source .
- Results or Outcomes : The outcomes would also depend on the specific reaction being catalyzed .
- Synthesis of Poly(pyrrole-2-carboxylic acid) Particles
- Scientific Field : Polymer Chemistry .
- Application Summary : This research presents an environmentally friendly synthesis of poly(pyrrolidine-2-carboxylic acid) particles .
- Methods of Application : The synthesis of these particles is carried out in a water-ethanol medium using enzymatic catalysis .
- Results or Outcomes : The study found that the synthesized particles were well-dispersed in the medium .
- Ring Contraction and Deformylative Functionalization of Piperidine Derivatives
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : This research presents a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
- Methods of Application : The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Results or Outcomes : The study found that either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
Safety And Hazards
The compound is labeled with the exclamation mark pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(2S,4R)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H/t14-,17+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWZGVXHRYAOT-CVLQQERVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376061 |
Source
|
Record name | (4R)-4-[([1,1'-Biphenyl]-4-yl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049745-26-7 |
Source
|
Record name | (4R)-4-[([1,1'-Biphenyl]-4-yl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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